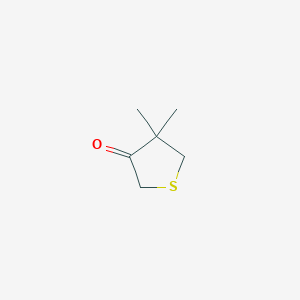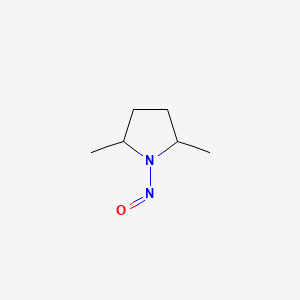![molecular formula C6H12ClNO B6250455 [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride CAS No. 185561-91-5](/img/no-structure.png)
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride, also known as ABH, is a chiral cyclic alcohol derivative of azabicyclohexane. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. ABH is widely used in the synthesis of a variety of compounds, including chiral amines, esters, and amides. ABH is also used in the synthesis of polymers, polysaccharides, and cyclic peptides.
Wissenschaftliche Forschungsanwendungen
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in a variety of scientific research applications, such as in the synthesis of chiral amines, esters, and amides. It has also been used in the synthesis of polymers, polysaccharides, and cyclic peptides. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used to synthesize a variety of compounds, including chiral alcohols, amines, and esters. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has also been used in the synthesis of polymers, polysaccharides, and cyclic peptides. Additionally, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride involves the ring-opening reaction of 1-azabicyclohexane and methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic intermediate, the migration of a proton, and the formation of the desired product. The reaction is typically conducted at temperatures between 0-100°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride are largely unknown. However, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds, and it is possible that these compounds may have some biochemical and physiological effects. Additionally, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of polymers, polysaccharides, and cyclic peptides, and it is possible that these compounds may also have some biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in laboratory experiments include its ease of synthesis and availability. Additionally, the reaction of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride is typically conducted in a variety of solvents, such as dichloromethane, acetonitrile, or ethyl acetate, and it is typically conducted at temperatures between 0-100°C. The main limitation of using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in laboratory experiments is that the biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride are largely unknown.
Zukünftige Richtungen
For research on [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride include further investigation into the biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride and its derivatives. Additionally, further research could be conducted into the application of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be conducted into the synthesis of polymers, polysaccharides, and cyclic peptides using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride. Finally, further research could be conducted into the development of new, more efficient methods for the synthesis of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride.
Synthesemethoden
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride can be synthesized from the reaction of 1-azabicyclohexane and methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening reaction to form the cyclic alcohol derivative. The reaction can be conducted in a variety of solvents, such as dichloromethane, acetonitrile, or ethyl acetate. The reaction is typically conducted at temperatures between 0-100°C.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-azabicyclo[3.1.0]hexane", "Formaldehyde", "Hydrogen chloride gas", "Sodium borohydride", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 3-azabicyclo[3.1.0]hexan-6-one by reacting 3-azabicyclo[3.1.0]hexane with formaldehyde in the presence of hydrogen chloride gas.", "Step 2: Reduction of 3-azabicyclo[3.1.0]hexan-6-one to [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol using sodium borohydride as a reducing agent in methanol.", "Step 3: Quaternization of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol with hydrochloric acid in diethyl ether to obtain [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "Step 5: Drying and purification of the product by recrystallization from ethanol." ] } | |
CAS-Nummer |
185561-91-5 |
Produktname |
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride |
Molekularformel |
C6H12ClNO |
Molekulargewicht |
149.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




